molecular formula C5H4FNO2S B12965761 5-Fluoropyridine-2-sulfinic acid

5-Fluoropyridine-2-sulfinic acid

Katalognummer: B12965761
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: KONUIDPRHPRYBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoropyridine-2-sulfinic acid is a fluorinated pyridine derivative. The presence of the fluorine atom in the pyridine ring imparts unique chemical and physical properties to the compound, making it a valuable building block in organic synthesis and various scientific research applications. The sulfinic acid group further enhances its reactivity, allowing it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of 5-Fluoropyridine-2-sulfinic acid may involve large-scale diazotization reactions using specialized equipment to handle the corrosive nature of hydrofluoric acid. The process is optimized to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoropyridine-2-sulfinic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and high yields.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Fluoropyridine-2-sulfinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and as a tool for drug discovery.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Fluoropyridine-2-sulfinic acid involves its ability to participate in various chemical reactions due to the presence of the fluorine atom and the sulfinic acid group. The fluorine atom acts as an electron-withdrawing group, enhancing the reactivity of the pyridine ring. The sulfinic acid group can undergo oxidation and reduction reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Fluoropyridine-2-sulfinic acid include:

    2-Fluoropyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.

    5-Fluoropyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfinic acid group, leading to different reactivity and applications.

    5-Fluoropyridine-2-sulfonic acid: Contains a sulfonic acid group, which is a fully oxidized form of the sulfinic acid group.

Uniqueness

The uniqueness of this compound lies in its combination of the fluorine atom and the sulfinic acid group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research.

Eigenschaften

Molekularformel

C5H4FNO2S

Molekulargewicht

161.16 g/mol

IUPAC-Name

5-fluoropyridine-2-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9)

InChI-Schlüssel

KONUIDPRHPRYBU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1F)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.